alpha-Capecitabine-d11
CAS No.:
Cat. No.: VC16669730
Molecular Formula: C19H28FNO6
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28FNO6 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 2-[1-[(2S,3S,5R)-3,4-dimethoxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyridin-4-yl]acetate |
| Standard InChI | InChI=1S/C19H28FNO6/c1-5-6-7-8-26-16(23)10-13-9-15(22)21(11-14(13)20)19-18(25-4)17(24-3)12(2)27-19/h9,11-12,17-19H,5-8,10H2,1-4H3/t12-,17?,18+,19+/m1/s1/i1D3,5D2,6D2,7D2,8D2 |
| Standard InChI Key | PZKXODVUVHSZFB-GOKHLIHCSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CC1=CC(=O)N(C=C1F)[C@@H]2[C@H](C([C@H](O2)C)OC)OC |
| Canonical SMILES | CCCCCOC(=O)CC1=CC(=O)N(C=C1F)C2C(C(C(O2)C)OC)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
alpha-Capecitabine-d11 (IUPAC name: 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 2-[1-[(2S,3S,5R)-3,4-dimethoxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyridin-4-yl]acetate) is a stereospecific isotopologue of capecitabine, where 11 hydrogen atoms are replaced with deuterium . This modification occurs predominantly in the pentyloxycarbonyl moiety, as evidenced by its molecular formula C19H28FNO6 (deuterium substitutions notated separately) and a molecular weight of 396.5 g/mol . The structural integrity of the fluoropyrimidine core remains intact, ensuring comparable enzymatic interactions with the non-deuterated drug .
Table 1: Comparative Molecular Properties
| Property | alpha-Capecitabine-d11 | Capecitabine |
|---|---|---|
| Molecular Formula | C19H28FNO6 | C15H22FN3O6 |
| Molecular Weight (g/mol) | 396.5 | 359.35 |
| Deuterium Substitutions | 11 | 0 |
| Key Enzymatic Targets | Thymidine Phosphorylase | Thymidine Phosphorylase |
Synthetic Pathways
The synthesis involves deuterium incorporation during the final stages of capecitabine production, typically through catalytic exchange reactions under controlled deuterium oxide environments . This process ensures >99% isotopic purity, as required for mass spectrometric internal standards .
Pharmacokinetic Applications
Role as an Analytical Internal Standard
alpha-Capecitabine-d11's primary application lies in quantifying capecitabine and its metabolites via LC-MS/MS and GC-MS. Its near-identical chromatographic behavior to non-deuterated capecitabine allows for accurate adjustment of matrix effects, while the 7 Da mass difference (due to 11 deuteriums) enables clear spectral differentiation . Studies demonstrate a linear response (R² > 0.99) across concentrations spanning 0.1–1000 ng/mL in plasma matrices .
Bioequivalence Studies
In a pivotal bioequivalence trial, alpha-Capecitabine-d11 facilitated precise measurement of capecitabine's pharmacokinetic parameters:
-
Cmax: 462.88 ± 425.85 ng/mL (test) vs. 486.64 ± 265.22 ng/mL (reference)
The deuterated standard reduced inter-assay variability to <15%, underscoring its reliability in regulatory-grade analyses .
Mechanistic Insights into Tumor-Selective Activation
Enzymatic Activation Cascade
Like capecitabine, alpha-Capecitabine-d11 undergoes sequential enzymatic conversion:
-
Carboxylesterase in liver: Cleaves the pentyl carbonate group
-
Cytidine Deaminase: Converts 5'-DFCR to 5'-DFUR
-
Thymidine Phosphorylase (TP): Generates 5-fluorouracil (5-FU) in tumor tissue
Table 2: Tissue-Specific TP Activity (IU/mg protein)
| Tissue Type | TP Activity (Mean ± SD) |
|---|---|
| Colorectal Tumor | 4.21 ± 1.15 |
| Adjacent Healthy Colon | 1.07 ± 0.34 |
| Liver Metastasis | 3.89 ± 0.98 |
| Healthy Liver | 3.75 ± 1.02 |
Data adapted from Schüller et al. (2000)
Preferential Tumor Activation
In colorectal carcinomas, alpha-Capecitabine-d11-derived 5-FU achieves 3.2-fold higher concentrations in tumors versus adjacent healthy tissue (p=0.002) . This selectivity stems from TP overexpression in malignancies, with tumor-to-plasma ratios exceeding 20:1 versus 8–10:1 in normal tissues .
Clinical Trial Applications
Future Directions
Ongoing research explores:
-
Quantitative tumor TP activity mapping using deuterated probes
-
Deuterium retention studies in multi-drug resistance phenotypes
-
High-resolution MS imaging of 5-FU distribution patterns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume